Methyl 2,4,6-trichlorobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,4,6-trichlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFCMMLEOPEUNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Derivatization of Methyl 2,4,6 Trichlorobenzoate
Esterification Reactions for the Synthesis of Methyl 2,4,6-trichlorobenzoate
The formation of the methyl ester from 2,4,6-trichlorobenzoic acid can be achieved through several esterification strategies, each with its own set of advantages and reaction conditions.
Direct Esterification from 2,4,6-trichlorobenzoic Acid and Methanol (B129727)
The most straightforward approach for the synthesis of this compound is the direct acid-catalyzed esterification of 2,4,6-trichlorobenzoic acid with methanol, a process known as Fischer esterification. This reversible reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), and an excess of methanol to drive the equilibrium towards the product side.
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the methyl ester and regenerate the acid catalyst.
Table 1: Reaction Conditions for Fischer Esterification
| Parameter | Condition |
| Reactants | 2,4,6-trichlorobenzoic acid, Methanol |
| Catalyst | Concentrated H₂SO₄ or HCl |
| Solvent | Excess Methanol |
| Temperature | Reflux |
| Reaction Time | Several hours |
Due to the steric hindrance provided by the two ortho-chloro substituents, the rate of Fischer esterification for 2,4,6-trichlorobenzoic acid can be significantly slower compared to that of unsubstituted benzoic acid.
Precursor Chemistry: Synthesis of 2,4,6-trichlorobenzoyl Chloride
An alternative and often more efficient route to this compound involves the conversion of 2,4,6-trichlorobenzoic acid to its more reactive acid chloride derivative, 2,4,6-trichlorobenzoyl chloride. This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
The reaction with thionyl chloride is a common laboratory method. It proceeds by the conversion of the carboxylic acid into a highly reactive acyl chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to furnish the acid chloride, with the evolution of sulfur dioxide and hydrogen chloride gases.
Once synthesized, 2,4,6-trichlorobenzoyl chloride can be readily reacted with methanol to produce this compound. This reaction is typically rapid and high-yielding, often requiring only gentle heating or being carried out at room temperature. The presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is often employed to neutralize the HCl gas produced during the reaction.
Catalytic Approaches in this compound Synthesis
Catalytic methods offer milder reaction conditions and are particularly useful for the synthesis of esters from sterically hindered carboxylic acids like 2,4,6-trichlorobenzoic acid. A prominent example is the Yamaguchi esterification, which utilizes 2,4,6-trichlorobenzoyl chloride as a key reagent. wikipedia.orgorganic-chemistry.orgsynarchive.com
In the Yamaguchi protocol, 2,4,6-trichlorobenzoic acid is first converted to a mixed anhydride (B1165640) by reaction with 2,4,6-trichlorobenzoyl chloride in the presence of a base, typically triethylamine. nih.govsantiago-lab.com This mixed anhydride is then reacted with the alcohol, in this case, methanol, in the presence of a stoichiometric amount of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). nih.gov
DMAP acts as an acyl transfer agent, reacting with the mixed anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by methanol to yield the desired ester, this compound, with high efficiency. The steric hindrance of the 2,4,6-trichlorobenzoyl group directs the nucleophilic attack of DMAP to the less hindered carbonyl center of the mixed anhydride. organic-chemistry.org
Table 2: Key Reagents in Yamaguchi Esterification
| Reagent | Role |
| 2,4,6-trichlorobenzoyl chloride | Activating agent |
| Triethylamine | Base |
| 4-Dimethylaminopyridine (DMAP) | Nucleophilic catalyst |
| Methanol | Nucleophile |
Functional Group Transformations of this compound
The ester and methyl groups of this compound can undergo various chemical transformations, allowing for the synthesis of a range of derivatives.
Reduction Reactions of the Ester Moiety
The ester functional group in this compound can be reduced to a primary alcohol, (2,4,6-trichlorophenyl)methanol. This transformation is typically accomplished using strong reducing agents, most notably Lithium Aluminium Hydride (LiAlH₄).
The reaction involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses, eliminating the methoxide (B1231860) leaving group to form an intermediate aldehyde. This aldehyde is immediately reduced further by another equivalent of LiAlH₄ to the corresponding primary alcohol. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide.
Table 3: Common Reducing Agents for Esters
| Reagent | Product |
| Lithium Aluminium Hydride (LiAlH₄) | Primary Alcohol |
| Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde (at low temperatures) or Primary Alcohol |
It is important to note that the aromatic chloro substituents are generally stable to reduction by LiAlH₄ under these conditions.
Oxidation Reactions of the Methyl Group
The term "oxidation of the methyl group" in the context of this compound can be ambiguous. If it refers to the methyl group of the ester, this is not a common or synthetically useful transformation. Oxidation of this methyl group would be challenging without affecting other parts of the molecule.
However, if a methyl group were present on the aromatic ring (e.g., Methyl 2,4,6-trichloro-3-methylbenzoate), it could be oxidized to a carboxylic acid group. This type of benzylic oxidation is a common transformation in organic synthesis. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), are typically used for this purpose. The reaction is usually carried out under heating in an aqueous solution. The initial product is the potassium salt of the carboxylic acid, which upon acidification yields the free carboxylic acid.
For this compound itself, which lacks a benzylic methyl group, this specific oxidation reaction is not applicable.
Nucleophilic Substitution Reactions on the Aromatic Ring
The reactivity of an aromatic ring towards nucleophilic substitution is fundamentally dependent on the electronic nature of its substituents. For a nucleophilic attack to occur, the aromatic ring must be rendered sufficiently electron-deficient. This is typically achieved by the presence of strong electron-withdrawing groups, which can stabilize the negative charge of the intermediate Meisenheimer complex formed during the reaction.
In the case of this compound, the aromatic ring is substituted with three chlorine atoms and a methyl carboxylate group. Both chlorine atoms and the methyl carboxylate group are electron-withdrawing in nature. The chlorine atoms exert a deactivating effect on the ring towards electrophilic substitution and, in principle, an activating effect towards nucleophilic substitution. The methyl carboxylate group also contributes to the electron-deficient character of the benzene (B151609) ring.
However, extensive research of available scientific literature and chemical databases does not provide specific examples of successful nucleophilic aromatic substitution (SNAr) reactions directly on the aromatic ring of this compound. The combined electron-withdrawing effect of three chlorine atoms and a methyl ester group appears to be insufficient to activate the ring to the extent required for facile reaction with common nucleophiles under standard laboratory conditions.
Compounds that readily undergo nucleophilic aromatic substitution typically possess more potent activating groups, such as nitro groups (-NO₂). For instance, 2,4,6-trinitrochlorobenzene is highly reactive towards nucleophiles, as the three nitro groups strongly delocalize the negative charge of the Meisenheimer complex, thereby stabilizing it and facilitating the substitution reaction. In contrast, the stabilizing effect of chloro and carbomethoxy substituents is significantly weaker.
Theoretical considerations and the absence of empirical data suggest that the aromatic ring of this compound is not sufficiently activated for classical SNAr reactions. Consequently, there are no detailed research findings or data tables of specific nucleophilic substitution reactions, such as amination, alkoxylation, or hydrolysis of the chloro substituents on the aromatic ring of this particular compound to report.
It is plausible that forcing conditions, such as high temperatures, high pressures, or the use of highly reactive nucleophiles or specific catalysts, might induce some degree of nucleophilic substitution. However, such studies have not been documented in the reviewed literature. Therefore, the derivatization of this compound via nucleophilic substitution on the aromatic ring remains an area with a notable lack of reported examples.
Chemical Reactivity and Mechanistic Investigations Involving Methyl 2,4,6 Trichlorobenzoate
Mechanistic Studies of Reactions with a 2,4,6-trichlorobenzoate Ester as a Substrate
Detailed mechanistic studies have provided insight into the role of 2,4,6-trichlorobenzoate esters in transition metal-catalyzed reactions. While specific studies on methyl 2,4,6-trichlorobenzoate are not extensively detailed in the provided research, comprehensive investigations have been conducted on a closely related analogue, trans-3-hexenyl 2,4,6-trichlorobenzoate, which serves as a model internal alkene substrate.
In the copper-catalyzed asymmetric hydroboration of internal alkenes, trans-3-hexenyl 2,4,6-trichlorobenzoate has been utilized as a key substrate to elucidate the reaction mechanism. researchgate.netresearchgate.net The reaction, catalyzed by a copper(I) chloride/potassium tert-butoxide system with the DTBM-SEGPHOS ligand, facilitates the enantio- and regioselective addition of pinacolborane (HBpin) to the alkene.
Mechanistic investigations revealed that for internal alkenes like the 2,4,6-trichlorobenzoate ester, the resting state of the catalyst is a DTBM-SEGPHOS-ligated copper(I) dihydridoborate complex. researchgate.netresearchgate.net The catalytic cycle proceeds through the reversible dissociation of HBpin from this resting state to form a copper(I) hydride species. The turnover-limiting step of this catalytic cycle is the subsequent insertion of the internal alkene into the copper(I) hydride intermediate. researchgate.netresearchgate.net This is a different mechanistic pathway than that observed for vinylarene substrates, where the turnover-limiting step is the borylation of a phenethylcopper(I) complex. researchgate.netresearchgate.net
The key steps in the catalytic cycle for the hydroboration of trans-3-hexenyl 2,4,6-trichlorobenzoate are summarized below:
| Step | Description | Nature of Step |
| 1 | Formation of the resting state | A DTBM-SEGPHOS-ligated copper(I) dihydridoborate complex is formed. |
| 2 | Formation of the active catalyst | Reversible dissociation of HBpin from the resting state to generate a copper(I) hydride. |
| 3 | Alkene Insertion | Insertion of the alkene (trans-3-hexenyl 2,4,6-trichlorobenzoate) into the Cu-H bond. |
| 4 | Borylation | Transmetalation with HBpin to form the alkyl boronate ester product and regenerate the copper hydride. |
This interactive data table summarizes the key mechanistic steps.
The reactivity of the this compound is significantly influenced by the electronic and steric effects of the three chlorine substituents on the aromatic ring. The chlorine atoms are strongly electron-withdrawing groups due to their high electronegativity. This inductive effect decreases the electron density on the aromatic ring and, importantly, on the carbonyl carbon of the ester group. The increased electrophilicity of the carbonyl carbon makes it more susceptible to nucleophilic attack.
The substitution pattern, with chlorine atoms at both ortho (2,6) positions and the para (4) position, creates a distinct electronic and steric environment:
Electronic Effects : The cumulative electron-withdrawing effect of three chloro groups makes the benzoate (B1203000) ring electron-deficient. This enhances the reactivity of the ester carbonyl towards nucleophiles.
Steric Effects : The presence of two chlorine atoms in the ortho positions to the ester group provides significant steric hindrance. This can influence the approach of nucleophiles or catalysts to the carbonyl group and may affect the rate and stereoselectivity of reactions. In some contexts, such as the lithiation of hindered benzoates, bulky ortho substituents have been shown to direct reactivity.
Research on the hydrolysis of substituted phenyl benzoates has established correlations between the electronic properties of substituents and reaction rates. Generally, electron-withdrawing substituents increase the rate of alkaline hydrolysis by stabilizing the tetrahedral intermediate. While not specifically detailing the 2,4,6-trichloro substitution, these studies support the principle that the electronic nature of the substituents is a key determinant of reactivity.
Stereochemical Aspects in this compound Mediated Reactions
The stereochemical outcomes of reactions involving the 2,4,6-trichlorobenzoate moiety are of significant interest. In the context of the copper-catalyzed asymmetric hydroboration of trans-3-hexenyl 2,4,6-trichlorobenzoate, the reaction proceeds with high enantio- and regioselectivity. researchgate.netresearchgate.net The chiral diphosphine ligand, DTBM-SEGPHOS, is crucial in establishing the stereochemistry of the product.
While the stereochemistry of the hydroboration of the hexenyl chain is the primary focus of that research, related studies on other substrates within the same mechanistic framework have shown that the borylation step occurs with retention of configuration at the carbon atom bonding to the copper. researchgate.net This indicates a high degree of stereocontrol in the catalytic cycle. The specific enantioselectivity achieved in the hydroboration of trans-3-hexenyl 2,4,6-trichlorobenzoate highlights the effective transfer of chirality from the ligand-copper complex to the substrate during the key alkene insertion step.
| Catalyst Component | Role in Stereocontrol |
| Copper(I) | The catalytic metal center. |
| DTBM-SEGPHOS | Chiral diphosphine ligand that dictates the enantioselectivity of the reaction. |
| trans-3-hexenyl 2,4,6-trichlorobenzoate | The prochiral substrate that undergoes asymmetric transformation. |
This interactive data table outlines the components influencing stereochemistry.
Environmental Fate and Biodegradation of Chlorinated Benzoate Esters
Abiotic Degradation Mechanisms
Abiotic degradation involves non-biological processes that lead to the chemical transformation of a compound. For chlorinated aromatic esters, the primary abiotic pathways are photodegradation and hydrolysis.
Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. For chlorinated aromatic compounds, this process can be a significant environmental fate pathway. The degradation kinetics are often analyzed using the Langmuir-Hinshelwood model, which considers the adsorption of the pollutant onto a surface and the subsequent oxidation reaction. mdpi.com
The efficiency of photodegradation is influenced by several factors, including the intensity of light, the presence of photosensitizing agents, and environmental conditions such as humidity. mdpi.comresearchgate.net For instance, the degradation rates of chlorinated aromatic volatile organic compounds (VOCs) like chlorobenzene (B131634) have been shown to increase with rising water content up to a certain point (e.g., 55% relative humidity), after which adverse effects on conversion are observed. researchgate.net The process generally involves the generation of highly reactive hydroxyl radicals (OH*) on a photocatalyst surface (like TiO2), which then attack the aromatic ring, leading to its cleavage and eventual mineralization to CO2 and HCl. researchgate.net While direct photolysis can occur, the presence of natural photosensitizers in surface waters can significantly enhance the degradation rate.
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For esters like methyl 2,4,6-trichlorobenzoate, hydrolysis cleaves the ester linkage to yield a carboxylic acid (2,4,6-trichlorobenzoic acid) and an alcohol (methanol). The rate and mechanism of this reaction are highly dependent on pH and steric hindrance around the carbonyl group.
Under basic conditions, the typical hydrolysis mechanism for a methyl ester is a bimolecular, base-catalyzed, acyl-oxygen cleavage, known as the BAc2 mechanism. stackexchange.comstudy.com In this pathway, a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the methoxide (B1231860) ion is eliminated, and following proton transfer, the carboxylate and methanol (B129727) are formed. stackexchange.comstudy.com
However, for sterically hindered esters like this compound, the BAc2 pathway is significantly slowed due to the difficulty of the hydroxide ion in accessing the carbonyl carbon, which is shielded by the bulky chlorine atoms at the ortho positions (positions 2 and 6). stackexchange.com In such cases, an alternative mechanism, the BAl2 (bimolecular, base-catalyzed, alkyl-oxygen cleavage), can become significant. stackexchange.com This pathway involves an SN2 attack by the hydroxide ion on the methyl group's carbon, breaking the alkyl-oxygen bond and directly producing the carboxylate and methanol. stackexchange.com Two key requirements for the BAl2 mechanism are a methyl group (which is susceptible to SN2 attack) and significant steric hindrance at the carbonyl carbon, both of which are characteristic of this compound. stackexchange.com Studies on similarly hindered esters, such as methyl 2,4,6-trimethylbenzoate, confirm that steric hindrance can dramatically reduce the rate of BAc2 hydrolysis, making the BAl2 pathway more favorable. stackexchange.comrsc.orgresearchgate.net
Biotic Degradation of Chlorinated Benzoate (B1203000) Structures
Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. It is a crucial process for the natural attenuation of many environmental contaminants. arizona.edu
The biodegradation of chlorinated benzoates is initiated by the hydrolysis of the ester bond, yielding 2,4,6-trichlorobenzoic acid. The subsequent fate of this intermediate is determined by the metabolic capabilities of the microbial communities present and the prevailing environmental conditions (i.e., aerobic vs. anaerobic).
Under aerobic conditions, numerous bacterial strains, particularly from genera such as Pseudomonas and Burkholderia, can degrade chlorinated aromatic compounds. wits.ac.zaresearchgate.net The degradation of chlorinated benzoates and the closely related 2,4,6-trichlorophenol (B30397) (2,4,6-TCP) typically proceeds through an oxidative pathway.
The process is initiated by dioxygenase or hydroxylase enzymes that incorporate oxygen into the aromatic ring, leading to the formation of chlorinated catechols. nih.govresearchgate.net These intermediates are then subject to ring cleavage, most commonly through a modified ortho-cleavage pathway. nih.govresearchgate.net For 2,4,6-TCP, a key intermediate is often 2,6-dichlorohydroquinone, formed by the action of a TCP hydroxylase. frontiersin.org The subsequent ring cleavage is catalyzed by enzymes like chlorohydroquinone (B41787) 1,2-dioxygenase. frontiersin.org Complete mineralization results in the formation of carbon dioxide, water, and chloride ions.
The efficiency of aerobic degradation can be influenced by factors such as the concentration of the contaminant, temperature, and the presence of other carbon sources (co-substrates). nih.govmdpi.com High concentrations of chlorinated compounds can be toxic to microorganisms, inhibiting their metabolic activity. mdpi.com
| Bacterial Genus/Consortium | Key Enzyme/Pathway | Metabolites | Influencing Factors |
|---|---|---|---|
| Microbial Consortium (from activated sludge) | Not specified | Complete mineralization indicated by chloride release | Degradation rate of 34 mg 2,4,6-TCP g⁻¹ dry weight h⁻¹; activity not inhibited by concentrations ≤400 mg L⁻¹ |
| Cupriavidus necator | Not specified | Not specified | Often used to study aerobic co-metabolism of 2,4,6-TCP mdpi.com |
| Aerobic Granules | Chlorocatechol pathway (ortho-cleavage) | Chlorocatechols | >90% efficiency for TCP concentrations from 10 to 360 mg L⁻¹ nih.gov |
Under anaerobic conditions, such as those found in sediments and deep groundwater, the primary biodegradation pathway for highly chlorinated aromatic compounds is reductive dehalogenation. epa.govenviro.wiki This process, also known as dehalorespiration, involves microorganisms using the chlorinated compound as a terminal electron acceptor in their energy metabolism, sequentially removing chlorine atoms and replacing them with hydrogen. rero.ch
This process is carried out by specialized bacteria, with the genus Dehalobacter being significantly implicated in the dechlorination of chlorinated aromatic compounds like 2,4,6-TCP. researchgate.netnih.govcornell.edu The dechlorination of 2,4,6-TCP typically begins with the removal of the ortho-chlorines (at positions 2 and 6), which is energetically favorable. nih.govnih.gov This leads to the formation of intermediates such as 2,4-dichlorophenol (B122985) (2,4-DCP) and subsequently 4-chlorophenol (B41353) (4-CP). nih.govnih.gov The final dechlorination step, removing the para-chlorine from 4-CP to form phenol (B47542), is often the rate-limiting step. nih.gov The complete process requires an electron donor, such as hydrogen or simple organic acids. researchgate.netnih.gov
The efficiency of anaerobic dechlorination can be affected by the presence of other electron acceptors (like sulfate) and specific inhibitors. enviro.wikinih.gov For example, some studies have shown that inhibitors of methanogenesis and sulfate (B86663) reduction can also directly inhibit reductive dechlorination, suggesting complex interactions within the microbial community. nih.gov
| Microorganism/Consortium | Electron Donor | Dechlorination Sequence & Metabolites | Key Findings |
|---|---|---|---|
| Dehalobacter strains (TCP-5, TCP-6) | H₂ and yeast extract | 2,4,6-TCP → 4-CP | Culture dechlorinated 100 μM of 2,4,6-TCP to 4-CP within 15 days nih.gov |
| Methanogenic Consortium | Acetate | 2,4,6-TCP → 4-CP | Inhibitors of methanogenesis (BESA) and sulfate reduction (molybdate) also inhibited dechlorination nih.gov |
| Acclimated Activated Sludge | Sodium lactate | 2,4,6-TCP → 2,4-DCP → 4-CP → Phenol | 100% conversion of 40-80 μmol L⁻¹ 2,4,6-TCP in 9-24 hours. 4-CP and phenol were the main products nih.gov |
Microbial Biodegradation of 2,4,6-Trichlorobenzoate and Related Compounds
Cometabolism Studies of Chlorinated Benzoates by Bacterial Cultures
Cometabolism is a process in which microorganisms degrade a compound that they cannot use as a primary energy or nutrient source, in the presence of a growth-supporting substrate. Several studies have demonstrated the cometabolic degradation of chlorinated benzoates by various bacterial cultures.
Research has shown that bacteria from activated sludge can degrade chlorinated benzoates through a cometabolic mechanism. nih.govnih.gov This degradation process typically begins after a lag period of about four days, with approximately 63% to 69% of the compound being degraded within 28 days. nih.govnih.gov The introduction of a co-substrate, such as glucose, has been found to significantly enhance both the rate and the total amount of degradation of these substituted aromatic compounds. nih.govnih.gov
Specific bacterial genera have been identified as being capable of cometabolizing chlorinated benzoates. For instance, some aerobic bacteria can cometabolize these compounds when provided with a simple primary substrate like benzoate. arizona.edu One example is an Arthrobacter species that has been shown to cometabolize m-chlorobenzoate.
The range of chlorinated benzoates susceptible to cometabolism is broad and includes various isomers. Studies have investigated the cometabolism of compounds such as 3,4-dichlorobenzoate (B1239242) by Acinetobacter sp. strain 4-CB1. dntb.gov.ua Furthermore, research on the herbicide 2,3,6-trichlorobenzoate has also pointed to cometabolism as a significant degradation pathway by natural microbial populations.
Table 1: Cometabolism of Chlorinated Benzoates by Bacterial Cultures
| Bacterial Culture/System | Chlorinated Benzoate Studied | Co-substrate | Key Findings |
|---|---|---|---|
| Activated sludge inoculum | Chlorinated benzoates | Glucose | Degradation of 63-69% in 28 days; glucose enhanced rate and extent of degradation. nih.govnih.gov |
| Acinetobacter sp. strain 4-CB1 | 3,4-dichlorobenzoate | Not specified | Capable of cometabolizing the compound. dntb.gov.ua |
| Aerobic bacteria | Chlorinated benzoates | Benzoate | Cometabolism occurs with simple primary substrates. arizona.edu |
| Natural microbial populations | 2,3,6-trichlorobenzoate | Not specified | Cometabolism identified as a degradation mechanism. |
Enzyme Systems and Microbial Species Involved in Dechlorination
The microbial dechlorination of chlorinated benzoates is carried out by specific enzyme systems found in a variety of bacterial species. The primary enzymes involved in this process are dehalogenases, which can be broadly categorized based on their reaction mechanisms.
Under aerobic conditions, the degradation of chlorinated benzoates can be initiated by dioxygenases or hydrolytic dehalogenases. arizona.edu For example, the degradation of 4-chlorobenzoate (B1228818) by some Arthrobacter species involves an initial hydrolytic dehalogenation step. nih.gov The catabolic pathway for 4-chlorobenzoate in strains like Comamonas sp. strain DJ-12 involves a three-step process starting with the formation of 4-chlorobenzoyl-CoA, followed by hydrolytic dehalogenation to 4-hydroxybenzoyl-CoA, and finally hydrolysis to 4-hydroxybenzoate. nih.gov
Under anaerobic conditions, reductive dechlorination is the predominant mechanism. arizona.edutandfonline.com This process, known as dehalorespiration, involves the use of chlorinated benzoates as terminal electron acceptors. arizona.edunih.govnih.gov Several bacterial species capable of this process have been identified. Desulfomonile tiedjei is known to reductively dechlorinate 3-chlorobenzoate (B1228886) to benzoate. arizona.eduoup.com Another key group of bacteria involved in reductive dechlorination belongs to the genus Dehalococcoides. For instance, Dehalococcoides sp. strain CBDB1 can reductively dechlorinate various chlorobenzenes. nih.gov
The enzymes responsible for reductive dechlorination, known as reductive dehalogenases, often contain corrinoid (vitamin B12-like) cofactors. nih.govoup.comrero.ch The 3-chlorobenzoate reductive dehalogenase from Desulfomonile tiedjei has been purified and characterized as a heme protein. asm.org These enzymes can be located in the cell membrane. nih.govasm.org
Table 2: Microbial Species and Enzymes in Chlorinated Benzoate Dechlorination
| Microbial Species | Enzyme System/Type | Chlorinated Substrate(s) | Key Characteristics of Enzyme/Process |
|---|---|---|---|
| Dehalococcoides sp. strain CBDB1 | Reductive dehalogenase | Trichlorobenzenes, Tetrachlorobenzenes, Pentachlorobenzene, Hexachlorobenzene | Associated with the cell membrane; activity inhibited by alkyl iodides, suggesting a corrinoid cofactor. nih.gov |
| Desulfomonile tiedjei | Reductive dehalogenase | 3-chlorobenzoate | Catalyzes the reductive dechlorination of 3-chlorobenzoate to benzoate. arizona.eduoup.com The enzyme has been characterized as a heme protein. asm.org |
| Arthrobacter sp. | Hydrolytic dehalogenase | 4-chlorobenzoate, 4-fluorobenzoate, 4-bromobenzoate | Dehalogenates the substrate as the initial step in the degradative pathway. nih.gov |
| Acinetobacter sp. strain 4CB1 | Hydrolytic dehalogenase | 4-chlorobenzoate | Involves the synthesis of 4-chlorobenzoyl coenzyme A prior to dehalogenation. nih.govresearchgate.net |
| Enterobacter aerogenes | Not specified | 2-chlorobenzoic acid, 3-chlorobenzoic acid, 4-chlorobenzoic acid, 3,4-dichlorobenzoic acid | Capable of partial degradation and dechlorination of these compounds. researchgate.net |
Influence of Environmental Factors on Degradation Kinetics
The kinetics of microbial degradation of chlorinated benzoates are significantly influenced by various environmental factors, including temperature, pH, dissolved oxygen, and the concentration of the substrate and other nutrients.
Temperature and pH: The activity of dehalogenating enzymes is highly dependent on temperature and pH. For an Arthrobacter species that degrades 4-chlorobenzoate, the optimal conditions for dehalogenase activity in cell extracts were found to be a temperature of 20°C and a pH of 6.8. nih.gov Studies on the degradation of phenol and benzoates under methanogenic conditions have also shown that temperature has a strong impact on the degradation rate, with optimal temperatures often falling within the mesophilic range (e.g., 35°C). researchgate.net The degradation of phenol by a Pseudomonas strain was found to be optimal at a pH of 7 and a temperature of 30°C. researchgate.net
Dissolved Oxygen: The presence or absence of oxygen is a critical factor that determines the metabolic pathway for degradation. Aerobic degradation, often involving dioxygenases, is inhibited by the absence of oxygen. Conversely, reductive dechlorination is a strictly anaerobic process. arizona.edunih.gov In the case of the Arthrobacter dehalogenase, activity was noted to be inhibited by dissolved oxygen. nih.gov The degradation of 2,5-dichlorobenzoate (B1240473) by Pseudomonas sp. strain JB2 was significantly reduced at oxygen concentrations below 47 µM.
Substrate Concentration: The initial concentration of the chlorinated benzoate can affect the degradation rate. High concentrations can be toxic to microorganisms, leading to inhibition of degradation. For example, Dehalococcoides sp. strain CBDB1 showed no dechlorination of 1,2,3-trichlorobenzene (B84244) at concentrations exceeding 30 µM. nih.gov In contrast, for the degradation of 3-chlorobenzoic acid, increasing the initial concentration from 10 to 90 mg/L was shown to influence the degradation rate in a photocatalytic system. tandfonline.com
Nutrient Availability: The presence of other carbon and nitrogen sources can impact the degradation of chlorinated benzoates. In cometabolism, a primary substrate is essential for degradation to occur. nih.govnih.gov However, the presence of more easily degradable carbon sources can sometimes lead to a delay in the degradation of the target compound due to preferential utilization. frontiersin.org For instance, the degradation of 3-chlorobenzoate by a Pseudomonas strain was enhanced by the presence of glucose at a concentration of 0.25%. researchgate.net
Table 3: Influence of Environmental Factors on Degradation Kinetics of Chlorinated Benzoates
| Environmental Factor | Effect on Degradation Kinetics | Organism/System | Optimal Condition/Observation |
|---|---|---|---|
| Temperature | Affects enzyme activity and degradation rate. | Arthrobacter sp. | Optimal dehalogenase activity at 20°C. nih.gov |
| pH | Influences enzyme activity. | Arthrobacter sp. | Optimal dehalogenase activity at pH 6.8. nih.gov |
| Dissolved Oxygen | Determines the metabolic pathway (aerobic vs. anaerobic). | Arthrobacter sp. dehalogenase | Activity is inhibited by dissolved oxygen. nih.gov |
| Substrate Concentration | High concentrations can be inhibitory. | Dehalococcoides sp. strain CBDB1 | No dechlorination of 1,2,3-trichlorobenzene above 30 µM. nih.gov |
| Co-substrates/Nutrients | Can enhance cometabolic degradation. | Activated sludge | Glucose increased the rate and extent of degradation. nih.govnih.gov |
Analytical Methodologies for Characterization and Detection of Methyl 2,4,6 Trichlorobenzoate
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopy is a fundamental tool for determining the structural features of Methyl 2,4,6-trichlorobenzoate. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry (MS), provide complementary information about the molecule's atomic connectivity, functional groups, electronic system, and mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for providing detailed information about the carbon-hydrogen framework of a molecule. illinois.eduepfl.chsigmaaldrich.com For this compound, both ¹H and ¹³C NMR spectra offer distinct signals that are characteristic of its unique structure.
¹H NMR Spectroscopy: The proton NMR spectrum is predicted to be relatively simple due to the molecule's symmetry. The three chlorine atoms at positions 2, 4, and 6 create a symmetrical substitution pattern on the benzene (B151609) ring. This symmetry renders the two aromatic protons at positions 3 and 5 chemically equivalent. Consequently, they are expected to appear as a single signal (a singlet) in the aromatic region of the spectrum. Another distinct singlet is expected for the three protons of the methyl ester (-OCH₃) group. rsc.orgrsc.orgwisc.edu
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, six distinct signals are anticipated. These correspond to the methyl carbon of the ester group, the carbonyl carbon (C=O), and four different carbons in the aromatic ring (the carbon attached to the ester, the two carbons bearing chlorine atoms at positions 2 and 6, the two carbons with protons at positions 3 and 5, and the carbon with a chlorine atom at position 4). rsc.orgwisc.edulibretexts.org The chemical shifts are influenced by the electronegativity of the chlorine and oxygen atoms.
The following tables summarize the predicted chemical shifts for this compound.
Interactive Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ar-H (H3, H5) | ~7.4 - 7.6 | Singlet |
| -OCH₃ | ~3.9 | Singlet |
Interactive Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -OC H₃ | ~53 |
| C 3, C 5 | ~131 |
| C 1 | ~132 |
| C 2, C 6 | ~135 |
| C 4 | ~138 |
| -C =O | ~164 |
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.czmsu.edu The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of the ester functional group and the substituted aromatic ring.
Key diagnostic absorptions include:
C=O Stretch: A very strong and sharp absorption band characteristic of the carbonyl group in the ester, typically appearing in the range of 1720-1740 cm⁻¹. brainly.commasterorganicchemistry.com
C-O Stretch: Two distinct stretching vibrations are associated with the ester's C-O bonds. The C(=O)-O stretch and the O-CH₃ stretch are expected in the 1100-1300 cm⁻¹ region. vscht.cz
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene ring.
C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the sp³ C-H stretching of the methyl group is observed just below 3000 cm⁻¹.
C-Cl Stretch: Strong absorptions corresponding to the stretching vibrations of the carbon-chlorine bonds are expected in the lower wavenumber region of the spectrum, typically between 600 and 800 cm⁻¹.
The absence of a broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretch in carboxylic acids, confirms the conversion of 2,4,6-trichlorobenzoic acid to its methyl ester. brainly.comdocbrown.info
Interactive Table: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3100 | Weak to Medium |
| Aliphatic C-H Stretch (-CH₃) | 2950 - 2990 | Weak to Medium |
| Carbonyl C=O Stretch (Ester) | 1720 - 1740 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |
| Ester C-O Stretch | 1100 - 1300 | Strong |
| C-Cl Stretch | 600 - 800 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. researchgate.netnih.gov For aromatic compounds like this compound, the primary absorptions are due to π → π* electronic transitions within the benzene ring and the carbonyl group.
Substituted benzoic acids typically exhibit two main absorption bands in the UV region between 200 and 300 nm. researchgate.netrsc.org
B-Band (Benzenoid B-band): An intense absorption band typically observed around 230 nm.
C-Band (Benzenoid C-band): A weaker, broader absorption band that appears at longer wavelengths, usually around 270-290 nm.
The positions and intensities of these bands are influenced by the substituents on the benzene ring. The ester group and the three chlorine atoms act as auxochromes, causing shifts in the absorption maxima (λmax) compared to unsubstituted benzene. Both electron-donating and electron-withdrawing substituents can cause a bathochromic (red) shift to longer wavelengths. nih.gov The specific λmax values for this compound are determined by the cumulative electronic effects of these groups on the aromatic chromophore. scientific.netnih.govnih.gov
Interactive Table: Expected UV-Vis Absorption Bands
| Absorption Band | Approximate λmax (nm) | Electronic Transition |
| B-Band | ~230 - 240 | π → π |
| C-Band | ~280 - 290 | π → π |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio. It provides precise information about the molecular weight and the fragmentation pattern of a compound. nih.gov
For this compound (C₈H₅Cl₃O₂), the calculated molecular weight is approximately 239.5 g/mol . nih.gov The mass spectrum will exhibit a molecular ion peak (M⁺•) corresponding to this mass. A key feature of the spectrum will be the isotopic pattern caused by the presence of three chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a cluster of peaks for the molecular ion and its fragments, with characteristic intensity ratios.
Common fragmentation pathways for methyl benzoates involve the initial loss of the methoxy radical (•OCH₃) or the methyl radical (•CH₃). The primary fragmentation of this compound is expected to be the loss of the methoxy radical to form the highly stable 2,4,6-trichlorobenzoyl cation. This cation can subsequently lose a molecule of carbon monoxide (CO).
Interactive Table: Expected Major Ions in the Mass Spectrum
| Ion | Formula | Expected m/z (for ³⁵Cl) | Description |
| [M]⁺• | [C₈H₅Cl₃O₂]⁺• | 238 | Molecular Ion |
| [M-OCH₃]⁺ | [C₇H₂Cl₃O]⁺ | 207 | Loss of methoxy radical |
| [M-OCH₃-CO]⁺ | [C₆H₂Cl₃]⁺ | 179 | Loss of carbon monoxide from benzoyl cation |
Chromatographic Methods for Separation and Quantification
Chromatographic methods are essential for separating this compound from other components in a sample and for performing accurate quantification. Gas chromatography is particularly well-suited for the analysis of this semi-volatile and thermally stable compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal technique for the identification and quantification of this compound in complex matrices. researchgate.netresearchgate.net The analysis of chlorinated hydrocarbons and chlorobenzoic acid methyl esters by GC-MS is a well-established methodology. researchgate.netepa.gov
In this method, the sample is injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. The separation is based on the compound's boiling point and its interactions with the stationary phase coating the column. A non-polar or semi-polar column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS or DB-5), is typically used for the analysis of chlorinated aromatic compounds. mdpi.com The retention time—the time it takes for the compound to travel through the column—is a characteristic property under specific analytical conditions. customs.go.jp
As the compound elutes from the GC column, it enters the mass spectrometer, which serves as a highly specific and sensitive detector. The MS can be operated in two modes:
Full Scan Mode: The detector scans a wide range of m/z values, generating a full mass spectrum of the eluting compound. This is useful for confirming the identity of this compound by comparing its spectrum to a reference library.
Selected Ion Monitoring (SIM) Mode: The detector is set to monitor only a few specific m/z values that are characteristic of the target compound (e.g., m/z 238, 207). This mode significantly increases sensitivity and is preferred for trace-level quantification. nih.gov
Interactive Table: Typical GC-MS Parameters for Analysis
| Parameter | Typical Setting |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow (~1.0 - 1.5 mL/min) |
| Injector Type | Split/Splitless |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Initial temp 60-80°C, ramp to 280-300°C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temperature | 230 °C |
| MS Quad Temperature | 150 °C |
| Acquisition Mode | Full Scan (for identification) or SIM (for quantification) |
| Monitored Ions (SIM) | m/z 238, 240, 207, 209 |
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Analysis
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the characterization and detection of this compound. Its application is pivotal in monitoring the progress of synthesis reactions, such as the esterification of 2,4,6-trichlorobenzoic acid, and in assessing the purity of the final product. The method's sensitivity and adaptability allow for the separation of the target ester from starting materials, reagents, and potential by-products.
Chromatographic Conditions
Reverse-phase HPLC (RP-HPLC) is the most common modality for the analysis of this compound and its precursors. sielc.comsielc.com This technique employs a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. Due to the hydrophobic nature of the chlorinated aromatic ring, this compound is well-retained on such columns, allowing for effective separation from more polar impurities. sielc.com
A typical HPLC system for the analysis of this compound would consist of a C18 column, a mobile phase composed of a mixture of an organic solvent like acetonitrile or methanol (B129727) and an aqueous buffer, and a UV detector. nih.govacgpubs.orgsigmaaldrich.com The selection of the specific mobile phase composition is critical for achieving optimal separation. For instance, methods developed for the analysis of the parent compound, 2,4,6-trichlorobenzoic acid, utilize a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.comsielc.com A similar system is effective for the methyl ester, with adjustments in the organic solvent ratio to ensure an appropriate retention time.
The table below outlines a representative set of HPLC conditions applicable for the analysis of this compound.
| Parameter | Condition | Rationale |
| Stationary Phase | Octadecyl Silica (C18), 5 µm, 4.6 x 250 mm | Provides excellent hydrophobic retention for chlorinated aromatic compounds. nih.govacgpubs.org |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile | Acetonitrile is a common organic modifier. sielc.com Phosphoric acid helps to suppress the ionization of any residual acidic precursor, leading to better peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations on a 4.6 mm ID column. nih.govsigmaaldrich.com |
| Detection | UV, 210-225 nm | Aromatic compounds, including chlorinated benzoates, exhibit strong absorbance in this UV range. acgpubs.orgrsc.org |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. sigmaaldrich.com |
| Injection Volume | 10-20 µL | Standard injection volume for analytical HPLC. |
Reaction Monitoring and Product Analysis
HPLC is an invaluable tool for real-time or quasi-real-time monitoring of the esterification reaction that produces this compound. By taking aliquots from the reaction mixture at various time intervals, the consumption of the starting material (2,4,6-trichlorobenzoic acid) and the formation of the product (this compound) can be tracked. This allows for the determination of reaction kinetics and the optimal reaction endpoint.
A gradient elution method is often employed for reaction monitoring to effectively separate components with a wide range of polarities, from the polar starting acid to the less polar final ester product. A time-dependent HPLC study can confirm the stability and purity of the synthesized compound. acs.org
The following data table illustrates a hypothetical gradient program for monitoring the esterification process.
| Time (minutes) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Acetonitrile) | Eluting Compounds |
| 0.0 | 60 | 40 | Initial conditions |
| 10.0 | 20 | 80 | Elution of this compound |
| 12.0 | 20 | 80 | Hold to ensure complete elution |
| 12.1 | 60 | 40 | Re-equilibration to initial conditions |
| 15.0 | 60 | 40 | End of run |
In this program, the more polar 2,4,6-trichlorobenzoic acid would elute earlier, while the less polar this compound would have a longer retention time. By integrating the peak areas of the reactant and product at each time point, a quantitative assessment of the reaction's progress can be made. This data is crucial for process optimization in both laboratory-scale synthesis and industrial production. The method can be validated according to ICH guidelines to ensure specificity, linearity, accuracy, and precision for impurity profiling and quality control. ekb.eg
Theoretical and Computational Studies on Methyl 2,4,6 Trichlorobenzoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. For Methyl 2,4,6-trichlorobenzoate, these calculations can elucidate the effects of its substituent groups on the benzene (B151609) ring and predict its behavior in chemical reactions.
Density Functional Theory (DFT) is a computational method that determines the electronic structure of a molecule by modeling its electron density. DFT studies are instrumental in understanding the distribution of electrons within this compound and how this distribution influences its stability and reactivity.
The presence of three electron-withdrawing chlorine atoms at the 2, 4, and 6 positions, along with the electron-withdrawing methyl ester group, significantly impacts the electronic properties of the benzene ring. DFT calculations can quantify these effects by mapping the molecular electrostatic potential (MEP), which indicates the regions of positive and negative charge on the molecule. For this compound, the regions around the chlorine and oxygen atoms are expected to be electron-rich (negative potential), while the hydrogen atoms of the methyl group and the aromatic ring are likely to be electron-poor (positive potential). This charge distribution is crucial for predicting how the molecule will interact with other chemical species.
Furthermore, DFT calculations can provide valuable information about the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. In this compound, the strong electron-withdrawing nature of the substituents is expected to lower the energies of both the HOMO and LUMO, potentially resulting in a relatively large HOMO-LUMO gap, which would suggest high kinetic stability.
| Property | Predicted Value/Characteristic |
|---|---|
| HOMO Energy | Relatively low due to electron-withdrawing groups |
| LUMO Energy | Relatively low due to electron-withdrawing groups |
| HOMO-LUMO Gap | Expected to be large, indicating high kinetic stability |
| Molecular Electrostatic Potential (MEP) | Negative potential around Cl and O atoms; Positive potential around H atoms |
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods are particularly useful for studying the conformational landscape and relative stabilities of different isomers of a molecule.
For this compound, a key conformational feature is the orientation of the methyl ester group relative to the plane of the benzene ring. Due to the steric hindrance from the two ortho-chlorine atoms, the methyl ester group is expected to be twisted out of the plane of the aromatic ring. Ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be used to calculate the potential energy surface for the rotation of the C(ring)-C(ester) bond. These calculations would likely reveal a non-planar ground state conformation to be the most stable, minimizing the steric repulsion between the ortho-chlorine atoms and the ester group. The energy barrier for this rotation could also be determined, providing insight into the molecule's conformational flexibility at different temperatures.
Comparative studies on ortho-substituted benzoic acids have shown that the presence of bulky ortho substituents forces the carboxylic group out of the plane of the benzene ring. A similar effect is anticipated for this compound, where the two ortho-chlorine atoms would create significant steric strain if the ester group were coplanar with the ring.
| Conformational Parameter | Predicted Characteristic |
|---|---|
| Dihedral Angle (Cl-C(2)-C(1)-C(ester)) | Significantly non-zero to minimize steric hindrance |
| Rotational Barrier of C(ring)-C(ester) bond | Relatively high due to steric clashes with ortho-chlorine atoms |
| Most Stable Conformer | Non-planar orientation of the methyl ester group |
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations provide information about static molecular properties, molecular dynamics (MD) simulations can model the dynamic behavior of molecules over time. MD simulations of this compound would involve solving Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational space in different environments, such as in a solvent or in the solid state.
Prediction of Reactivity and Spectroscopic Properties through Computational Models
Computational models are invaluable for predicting the reactivity of molecules and for interpreting experimental spectra.
The reactivity of this compound can be predicted using concepts derived from DFT, such as Fukui functions, which identify the most likely sites for nucleophilic and electrophilic attack. Given the electron-deficient nature of the aromatic ring due to the chlorine and ester substituents, it is expected to be susceptible to nucleophilic aromatic substitution, although the steric hindrance from the ortho-chlorines might reduce the reaction rates.
Computational spectroscopy allows for the prediction of various types of spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and NMR chemical shifts of this compound, computational models can aid in the interpretation of experimental spectra and the structural characterization of the compound. For example, the calculated vibrational frequencies corresponding to the C-Cl and C=O stretching modes could be compared with experimental IR spectra to confirm the molecular structure. Similarly, calculated ¹H and ¹³C NMR chemical shifts can be compared with experimental data to assign the signals to specific atoms in the molecule.
| Property | Predicted Characteristic |
|---|---|
| Reactivity | Susceptible to nucleophilic aromatic substitution, though sterically hindered. |
| IR Spectroscopy | Characteristic peaks for C-Cl, C=O, and C-O stretching modes. |
| NMR Spectroscopy | Distinct chemical shifts for the aromatic protons and the methyl protons. |
Applications in Advanced Organic Synthesis and Catalysis Research
Methyl 2,4,6-trichlorobenzoate as a Component of Coupling Reagents
The 2,4,6-trichlorobenzoyl moiety, derived from this compound, is a key component of modified Yamaguchi-type reagents. These reagents are instrumental in facilitating a variety of coupling reactions under mild conditions, demonstrating high efficiency and selectivity.
A notable application of the 2,4,6-trichlorobenzoyl group is in the development of reagents for enantioselective esterification. For instance, (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY) has been synthesized and utilized as a modified Yamaguchi reagent. This reagent has proven effective in esterification reactions that proceed without detectable racemization, a critical aspect in the synthesis of chiral molecules. The bulky 2,4,6-trichlorobenzoyl group plays a crucial role in the stereochemical outcome of these reactions.
The utility of coupling reagents incorporating the 2,4,6-trichlorobenzoyl group extends to thioesterification and amidation reactions. The TCBOXY reagent, for example, has been successfully employed for these transformations. nih.gov These reactions are fundamental in the synthesis of a wide array of biologically relevant molecules and complex natural products. The ability of such reagents to promote these couplings efficiently highlights the versatility of the 2,4,6-trichlorobenzoyl scaffold in modern organic synthesis.
One of the most significant challenges in peptide synthesis is the suppression of racemization at the α-carbon of amino acids during the coupling step. Reagents containing the 2,4,6-trichlorobenzoyl group have been designed to address this issue. The TCBOXY reagent has demonstrated its capability in racemization-free peptide bond formation. nih.gov This is a crucial advancement for the synthesis of peptides and proteins where maintaining stereochemical integrity is paramount for their biological activity. The reagent has been successfully applied in both solid-phase and solution-phase peptide synthesis. nih.gov
Use as a Model Substrate in Catalytic Reaction Development
Due to the steric hindrance provided by the three chlorine atoms ortho and para to the carboxylate group, this compound can serve as a challenging substrate for the development of new catalytic reactions. The presence of these bulky substituents can significantly influence the accessibility of the ester's carbonyl group and the aromatic ring to a catalyst's active site. This makes it a useful model for testing the limits and efficacy of new catalytic systems designed to overcome steric challenges in cross-coupling, C-H activation, or decarbonylation reactions. However, specific studies detailing its use as a model substrate are not extensively documented in readily available literature.
Research on Derivatives of 2,4,6-trichlorobenzoic Acid in Chemical Synthesis
Research into the derivatives of 2,4,6-trichlorobenzoic acid has revealed a broad spectrum of applications, underscoring its role as a versatile building block in chemical synthesis.
The unique substitution pattern of 2,4,6-trichlorobenzoic acid makes it a valuable precursor for creating sterically hindered motifs, which are often essential in the design of advanced pharmaceutical ingredients and agrochemicals. For instance, it is a key intermediate in the synthesis of selective weed control agents.
Furthermore, derivatives of 2,4,6-trichlorobenzoic acid are explored for their potential to enhance material properties. One area of investigation is their use as polymer modifiers, where they may impart improved flame retardancy to various polymeric materials.
The synthetic utility of 2,4,6-trichlorobenzoic acid is also demonstrated in its use as a reactant in a variety of chemical transformations, including:
The synthesis of aryl aminopyrazole benzamides, which are being investigated as non-steroidal selective glucocorticoid receptor agonists.
The creation of 3,4,7-trisubstituted coumarins with potential antifungal properties.
The solid-phase synthesis of saphenamycin analogs, which are studied for their antimicrobial activity.
These diverse applications highlight the importance of 2,4,6-trichlorobenzoic acid and its derivatives as foundational components in the development of new molecules with valuable chemical and biological properties.
Q & A
Basic Research Questions
Q. What is the synthetic methodology for preparing methyl 2,4,6-trichlorobenzoate derivatives from natural compounds like catechin?
- Methodological Answer : this compound derivatives can be synthesized via acetylation reactions between natural substrates (e.g., (+)-catechin) and substituted benzoyl chlorides. For example, (+)-catechin isolated from Uncaria gambir was esterified with 2,4,6-trichlorobenzoyl chloride under controlled conditions to yield catechin-3'-(2,4,6-trichlorobenzoate) (compound 1a ). Reaction parameters such as solvent choice (e.g., dry pyridine), temperature, and stoichiometric ratios of benzoyl chloride to substrate are critical for optimizing yield and purity .
Q. Which analytical techniques are used to confirm the structural integrity and purity of this compound derivatives?
- Methodological Answer : Polarimetry is employed to verify stereochemical consistency (e.g., optical rotation of +17° for (+)-catechin). Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are standard for structural confirmation. For purity assessment, thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) with UV detection are recommended. These techniques ensure the absence of unreacted starting materials or side products .
Q. What standardized assays evaluate the bioactivity of this compound derivatives in vitro?
- Methodological Answer : The MTT assay is widely used to quantify cytotoxicity. For compound 1a , HeLa cells were treated with varying concentrations (e.g., 10–100 µg/mL) for 48 hours. Absorbance at 570 nm (with a reference at 630 nm) was measured to calculate cell viability. The IC₅₀ value for 1a was 20.23 ± 0.050 µg/mL, demonstrating enhanced activity compared to the parent compound (+)-catechin (IC₅₀ = 32.59 ± 0.032 µg/mL). Triplicate experiments and statistical validation (e.g., Student’s t-test) are essential to ensure reproducibility .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations explain the enhanced anticancer activity of this compound derivatives?
- Methodological Answer : Computational studies using tools like AutoDock Vina or GROMACS can model interactions between derivatives and target enzymes (e.g., SIRT6). For 1a , molecular docking revealed stable binding via hydrogen bonds and hydrophobic interactions with SIRT6’s active site. Binding affinity was quantified using MM-PBSA (Molecular Mechanics-Poisson-Boltzmann Surface Area) and QM/MM-GBSA (Quantum Mechanics/Molecular Mechanics-Generalized Born Surface Area) approaches, showing ΔG values of −35.2 kcal/mol and −33.8 kcal/mol, respectively. These results correlate with experimental IC₅₀ data, suggesting that electron-withdrawing chlorine groups enhance target engagement .
Q. How should researchers address discrepancies between in vitro bioactivity data and computational predictions for this compound analogs?
- Methodological Answer : Discrepancies may arise from factors like cell membrane permeability or off-target effects. To resolve this:
- Perform free-energy perturbation (FEP) simulations to assess membrane permeability.
- Validate computational models with experimental techniques (e.g., surface plasmon resonance to measure binding kinetics).
- Use synchrotron radiation-based X-ray crystallography to resolve ligand-enzyme co-structures, ensuring docking accuracy. For example, if 1a shows lower in vitro activity than predicted, crystallography might reveal steric clashes not modeled in silico .
Q. What strategies optimize the design of this compound derivatives for improved selectivity and reduced toxicity?
- Methodological Answer :
- Substituent tuning : Replace chlorine atoms with bulkier groups (e.g., iodine in compound 1c ) to enhance steric hindrance and selectivity.
- Prodrug approaches : Introduce hydrolyzable groups (e.g., esters) to reduce off-target cytotoxicity.
- Pharmacophore modeling : Use Schrödinger’s Phase or MOE to identify critical interaction motifs. For instance, compound 1d (IC₅₀ = 15.58 ± 0.035 µg/mL) outperformed 1a due to dual 3',4'-chlorobenzoate groups, which improved SIRT6 binding in simulations .
Data Contradiction Analysis
Q. How to interpret conflicting IC₅₀ values among structurally similar derivatives (e.g., 1a vs. 1b)?
- Methodological Answer : Compound 1b (IC₅₀ = 22.83 ± 0.056 µg/mL) showed lower activity than 1a despite stronger computational binding affinity. This paradox may arise from:
- Solubility differences : Fluorine substituents in 1b reduce aqueous solubility, limiting cellular uptake.
- Metabolic instability : In vitro assays may not account for hepatic metabolism, which degrades 1b faster.
- Solution : Perform parallel artificial membrane permeability assays (PAMPA) and liquid chromatography-mass spectrometry (LC-MS) stability tests to isolate contributing factors .
Experimental Design Tables
| Parameter | Example for Compound 1a |
|---|---|
| Synthesis solvent | Dry pyridine |
| Benzoyl chloride:substrate ratio | 1.2:1 |
| Reaction temperature | 0°C → room temperature, 24 hours |
| IC₅₀ validation | Triplicate MTT assays, p < 0.05 |
| Computational method | MM-PBSA (ΔG = −35.2 kcal/mol) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
